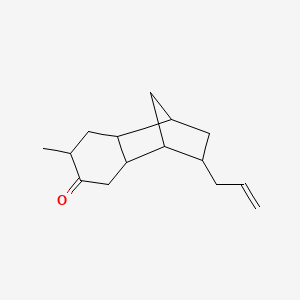

3-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one

Beschreibung

3-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one (CAS: 85391-98-6) is a bicyclic ketone derivative characterized by a methanonaphthalenone core substituted with a methyl group at position 7 and an allyl group at position 3. The compound belongs to the family of fused bicyclic terpenoids, which are notable for their complex stereochemistry and applications in fragrance and pharmaceutical synthesis.

Eigenschaften

CAS-Nummer |

85391-98-6 |

|---|---|

Molekularformel |

C15H22O |

Molekulargewicht |

218.33 g/mol |

IUPAC-Name |

5-methyl-10-prop-2-enyltricyclo[6.2.1.02,7]undecan-4-one |

InChI |

InChI=1S/C15H22O/c1-3-4-10-6-11-7-13(10)14-8-15(16)9(2)5-12(11)14/h3,9-14H,1,4-8H2,2H3 |

InChI-Schlüssel |

YINSTAKFHVTOTH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC2C3CC(C(C3)C2CC1=O)CC=C |

Herkunft des Produkts |

United States |

Biologische Aktivität

3-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one, also known by its CAS number 41724-19-0, is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the available data on its biological properties, including toxicity assessments, genotoxicity, and other relevant pharmacological effects.

- Chemical Formula: C₁₅H₂₂O

- Molecular Weight: 218.3346 g/mol

- Structure: The compound is characterized by a bicyclic structure with an allyl group and a ketone functional group.

Toxicological Profile

Research indicates that 3-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one exhibits a favorable safety profile:

- Genotoxicity: Evaluations suggest that the compound is not expected to be genotoxic. Studies have shown no significant DNA damage or mutagenic potential associated with its exposure .

- Repeated Dose Toxicity: The compound's exposure levels are below the Threshold of Toxicological Concern (TTC), indicating minimal risk for repeated dose toxicity. The TTC for this compound is set at 0.0015 mg/kg/day .

- Reproductive and Developmental Toxicity: Limited data are available; however, existing assessments do not indicate significant reproductive toxicity at typical exposure levels. The No Expected Sensitization Induction Level (NESIL) for skin sensitization is noted to be 5300 μg/cm² .

Phototoxicity and Respiratory Toxicity

The phototoxicity assessments reveal no significant absorbance in the UV range of 290–700 nm, suggesting low potential for phototoxic effects . Additionally, local respiratory toxicity assessments could not establish a margin of exposure due to insufficient data; however, the existing levels of exposure are considered safe .

Study on Safety and Efficacy

A comprehensive study published in 2021 evaluated various biological endpoints related to the compound. The findings indicated:

| Endpoint | Result |

|---|---|

| Genotoxicity | Not genotoxic |

| Repeated Dose Toxicity | Below TTC |

| Skin Sensitization | NESIL: 5300 μg/cm² |

| Phototoxicity | No significant UV absorbance |

| Local Respiratory Toxicity | Safe at current exposure levels |

These findings underscore the compound's safety for use in various applications, particularly in fragrance formulations where it is commonly utilized.

Applications in Industry

3-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one is primarily used as a fragrance ingredient due to its pleasant aroma profile. Its safety profile allows it to be incorporated into consumer products without significant health risks.

Vergleich Mit ähnlichen Verbindungen

Key Properties of Plikatone (CAS: 41724-19-0):

- Molecular Formula : C₁₂H₁₈O

- Molecular Weight : 178.27 g/mol

- Density : 1.026 g/cm³ (predicted)

- Boiling Point : 120–122 °C at 10 Torr

- LogP : 2.69

- Applications : Primarily used in perfumery due to its woody, amber-like odor .

The addition of an allyl group (C₃H₅) in the 3-position of Plikatone increases its molecular weight to ~217.33 g/mol (C₁₅H₂₁O) and likely enhances its hydrophobicity (higher LogP), though experimental data for the allylated derivative remain unreported.

Comparison with Structurally Similar Compounds

The following table compares 3-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one with key analogs based on available evidence:

Key Observations:

Dimethyl and aldehyde/nitrile substitutions (e.g., octahydro-8,8-dimethyl-2-naphthaldehyde) alter polarity and reactivity, limiting their use in perfumery compared to Plikatone .

Physicochemical Properties: Plikatone’s LogP of 2.69 suggests moderate hydrophobicity, suitable for fragrance formulations. Isoquinolin-1(2H)-one derivatives share a ketone moiety but differ in aromaticity, enabling distinct biological activities .

Applications :

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.